![molecular formula C8H8ClN3S B11053710 3-Chlorobenzaldehyde thiocarbamoylhydrazone](/img/no-structure.png)
3-Chlorobenzaldehyde thiocarbamoylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorobenzaldehyde thiocarbamoylhydrazone is an organic compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. It is derived from 3-chlorobenzaldehyde and thiocarbamoylhydrazine, forming a hydrazone linkage. This compound is known for its potential biological activities, including antimicrobial and antitubercular properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorobenzaldehyde thiocarbamoylhydrazone typically involves the condensation reaction between 3-chlorobenzaldehyde and thiocarbamoylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-Chlorobenzaldehyde+Thiocarbamoylhydrazine→3-Chlorobenzaldehyde thiocarbamoylhydrazone
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chlorobenzaldehyde thiocarbamoylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chlorobenzaldehyde thiocarbamoylhydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties, particularly against bacterial strains.
Medicine: Explored as a potential antitubercular agent due to its activity against Mycobacterium tuberculosis.
Wirkmechanismus
The mechanism of action of 3-chlorobenzaldehyde thiocarbamoylhydrazone, particularly its antimicrobial activity, involves the inhibition of key enzymes in bacterial cells. The compound interacts with the bacterial cell wall and disrupts essential metabolic pathways, leading to cell death. The exact molecular targets and pathways can vary depending on the specific microorganism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobenzaldehyde: The parent compound, used in various organic syntheses.
Thiocarbamoylhydrazine: A precursor in the synthesis of hydrazones.
Benzaldehyde thiocarbamoylhydrazone: Similar structure but without the chlorine substituent.
Uniqueness
3-Chlorobenzaldehyde thiocarbamoylhydrazone is unique due to the presence of both the chlorine substituent and the hydrazone linkage, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the hydrazone linkage is crucial for its biological activity.
Eigenschaften
Molekularformel |
C8H8ClN3S |
---|---|
Molekulargewicht |
213.69 g/mol |
IUPAC-Name |
[(E)-(3-chlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |
InChI-Schlüssel |
IPKPBBJJLUBSAV-VZUCSPMQSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=S)N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.